CL-197

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1030595-07-3 |

|---|---|

Molecular Formula |

C12H11F2N5O3 |

Molecular Weight |

311.24 g/mol |

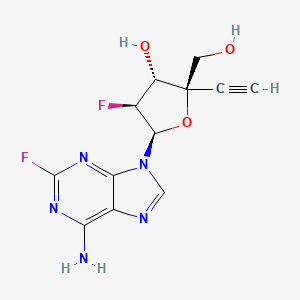

IUPAC Name |

(2R,3R,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C12H11F2N5O3/c1-2-12(3-20)7(21)5(13)10(22-12)19-4-16-6-8(15)17-11(14)18-9(6)19/h1,4-5,7,10,20-21H,3H2,(H2,15,17,18)/t5-,7-,10+,12+/m0/s1 |

InChI Key |

CKOSILJGTGQALV-MPOXBOEASA-N |

Isomeric SMILES |

C#C[C@]1([C@H]([C@@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)F)O)CO |

Canonical SMILES |

C#CC1(C(C(C(O1)N2C=NC3=C(N=C(N=C32)F)N)F)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

CL-197: An In-depth Technical Guide on its Core Mechanism of Action in HIV-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-197 is identified as a purine-based nucleoside reverse transcriptase inhibitor (NRTI), a class of antiretroviral drugs that serves as a cornerstone in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. While specific preclinical data on this compound's anti-HIV-1 activity is not extensively published in peer-reviewed literature, this guide elucidates its mechanism of action based on the well-established principles of NRTIs. A Phase 1 clinical trial for this compound capsules has been registered to evaluate the safety, tolerability, and pharmacokinetic characteristics of the compound in healthy participants.[1] This guide will provide a comprehensive overview of the core mechanism, relevant quantitative data typical for this class of inhibitors, detailed experimental protocols for evaluation, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Nucleoside Reverse Transcriptase Inhibition

The primary target of this compound is the HIV-1 reverse transcriptase (RT), an essential viral enzyme responsible for converting the single-stranded viral RNA genome into double-stranded proviral DNA.[2][3][4] This process is a critical step in the HIV-1 replication cycle, preceding the integration of the viral DNA into the host cell's genome.

As a nucleoside analog, this compound mimics a natural deoxynucleoside triphosphate. The mechanism of action unfolds in a series of intracellular steps:

-

Cellular Uptake and Anabolic Phosphorylation: Following administration and absorption, this compound is transported into HIV-1 target cells (such as CD4+ T-lymphocytes). Inside the cell, it undergoes phosphorylation by host cellular kinases to its active triphosphate form.[2][3][5] This metabolic activation is crucial for its antiviral activity.

-

Competitive Inhibition of Reverse Transcriptase: The phosphorylated, active form of this compound competes with the natural deoxynucleoside triphosphates (dNTPs) for binding to the active site of HIV-1 RT.[6]

-

Chain Termination: Once incorporated into the growing viral DNA strand, this compound acts as a chain terminator. NRTIs lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming dNTP.[2][3] This inability to extend the DNA chain prematurely halts the process of reverse transcription.

The ultimate outcome of this mechanism is the inhibition of the formation of a functional proviral DNA, thereby preventing the establishment of a productive HIV-1 infection in the host cell.

Data Presentation

Due to the limited availability of specific published data for this compound, the following table summarizes representative quantitative data for a typical potent NRTI against HIV-1. These values are illustrative and serve as a benchmark for the expected antiviral activity of a compound in this class.

| Parameter | Description | Representative Value | Reference Strain |

| IC50 | The concentration of the compound that inhibits 50% of viral replication in vitro. | 0.01 - 0.5 µM | HIV-1 NL4-3 |

| EC50 | The concentration of the compound that provides 50% of the maximum antiviral effect. | 0.005 - 0.2 µM | HIV-1 IIIB in MT-4 cells |

| CC50 | The concentration of the compound that reduces the viability of host cells by 50%. | >100 µM | Peripheral Blood Mononuclear Cells (PBMCs) |

| Selectivity Index (SI) | The ratio of CC50 to IC50, indicating the therapeutic window of the drug. | >200 | - |

| In Vitro Resistance | Fold-change in IC50 for resistant viral strains compared to wild-type. | >10-fold for specific mutations (e.g., M184V) | Site-directed mutant strains |

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of NRTIs.

In Vitro Anti-HIV-1 Activity Assay (MT-4 Cell-Based Assay)

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HIV-1 replication in a T-cell line.

Methodology:

-

Cell Culture: MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve a range of final concentrations.

-

Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01.

-

Treatment: Immediately after infection, the diluted this compound is added to the cell cultures. A no-drug control and a positive control (e.g., Zidovudine) are included.

-

Incubation: The treated and infected cells are incubated for 5 days at 37°C.

-

Endpoint Measurement: Viral replication is quantified by measuring the activity of HIV-1 reverse transcriptase in the culture supernatant using a colorimetric reverse transcriptase assay kit or by quantifying the p24 antigen concentration using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration relative to the no-drug control. The EC50 value is determined by non-linear regression analysis of the dose-response curve.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in the host cells used for the antiviral assay.

Methodology:

-

Cell Seeding: Uninfected MT-4 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Compound Treatment: Serial dilutions of this compound are added to the cells, and the plate is incubated for 5 days under the same conditions as the antiviral assay.

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The culture medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the untreated control cells. The CC50 value is determined from the dose-response curve.

Mandatory Visualization

Caption: Mechanism of Action of this compound as a Nucleoside Reverse Transcriptase Inhibitor.

Caption: Experimental Workflow for In Vitro Anti-HIV-1 Activity Assay.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]

- 3. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 5. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 6. Reverse transcriptase inhibitors | Research Starters | EBSCO Research [ebsco.com]

The Core Chemical Identity and Anti-HIV Activity of CL-197: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL-197 is a novel and potent nucleoside reverse transcriptase inhibitor (NRTI) under investigation as a long-acting therapeutic agent for HIV-1 infection.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside available data on its biological activity and key experimental insights. The information presented is intended to support research and development efforts within the virology and medicinal chemistry fields.

Chemical Structure and Identification

This compound is a purine-based nucleoside analog characterized by strategic modifications to the ribose sugar moiety, specifically the introduction of ethynyl and fluoro groups. These substitutions are critical to its mechanism of action and pharmacokinetic profile.

Systematic Name (IUPAC): 5-(6-amino-2-fluoro-9H-purin-9-yl)-2-ethynyl-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol[4]

Canonical SMILES: C#CC1(C(C(C(O1)N2C=NC3=C(N=C(N=C32)F)N)F)O)CO[4]

InChI Key: CKOSILJGTGQALV-UHFFFAOYSA-N[4]

Structural and Physicochemical Properties

| Identifier | Value | Reference |

| CAS Number | 1030595-07-3 | [1][2] |

| Molecular Formula | C12H11F2N5O3 | [1][4] |

| Molecular Weight | 311.24 g/mol | [1][3] |

| Monoisotopic Mass | 311.083 Da | [5] |

| Appearance | Solid | [2] |

Mechanism of Action and Biological Activity

This compound functions as a nucleoside reverse transcriptase inhibitor (NRTI).[1][3] Like other drugs in its class, it is designed to be intracellularly phosphorylated to its active triphosphate form. This active metabolite then competes with natural deoxynucleotides for incorporation into newly synthesizing viral DNA by the HIV-1 reverse transcriptase. Once incorporated, the modified sugar moiety of this compound acts as a chain terminator, preventing the extension of the proviral DNA and thus halting the viral replication cycle.

In Vitro Efficacy and Cytotoxicity

A key study has demonstrated the potent anti-HIV activity of this compound with a favorable safety profile in vitro.

| Parameter | Value | Cell Line | Reference |

| EC50 (50% Effective Concentration) | 0.9 nM | Not Specified | [4] |

| CC50 (50% Cytotoxic Concentration) | > 100 µM | Not Specified | [4] |

These data indicate a high therapeutic index, suggesting that this compound is highly selective for its viral target with minimal impact on host cell viability at effective concentrations.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and biological evaluation of this compound are proprietary or published within subscription-based scientific literature, a general workflow for the evaluation of novel NRTI candidates can be outlined. The following represents a logical, generalized experimental workflow for characterizing a compound like this compound.

Signaling and Metabolic Activation Pathway

The therapeutic effect of this compound is contingent upon its intracellular conversion to the active triphosphate metabolite. This metabolic activation is a critical pathway for its function as an NRTI.

Pharmacokinetics and Clinical Development

Oral administration of this compound has been shown to result in high levels of its bioactive triphosphate form in peripheral blood mononuclear cells (PBMCs), which are primary target cells for HIV-1.[4] The triphosphate form of this compound exhibits a long intracellular retention time, which is a desirable characteristic for a long-acting antiviral agent.[4] Favorable pharmacokinetic profiles have been observed in Sprague-Dawley rats.[4]

As of late 2022, this compound has entered Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.[2]

Conclusion

This compound is a promising anti-HIV-1 clinical candidate with potent in vitro efficacy and a favorable preclinical pharmacokinetic profile. Its chemical structure, featuring key ethynyl and fluoro substitutions, underpins its mechanism as a nucleoside reverse transcriptase inhibitor. Further clinical investigation will be crucial to fully elucidate its therapeutic potential as a long-acting agent in the management of HIV-1 infection. This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further research and development in this area.

References

An In-depth Technical Guide to the Synthesis of CL-197: A Potent Anti-HIV Nucleoside Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-197, systematically named (2R,3R,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-4-fluoro-2-(hydroxymethyl)oxolan-3-ol, is a promising orally active and long-acting purine anti-HIV nucleoside reverse transcriptase inhibitor (NRTI).[1][2][3] Its potent activity against both wild-type and drug-resistant HIV-1 strains has positioned it as a significant candidate for further clinical development.[4] This technical guide provides a comprehensive overview of the synthesis pathway for this compound, including detailed experimental protocols and quantitative data, intended to aid researchers and professionals in the field of drug discovery and development.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process commencing from a protected sugar intermediate and culminating in the formation of the final nucleoside analogue. The key steps involve the construction of the modified sugar moiety, followed by the crucial glycosylation reaction to introduce the fluorinated purine base, and subsequent deprotection to yield the active pharmaceutical ingredient.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound, providing a clear comparison of reaction efficiencies.

| Step | Starting Material | Reagents and Solvents | Product | Yield (%) |

| 1 | Protected Sugar Intermediate | 1. (Trimethylsilyl)acetylene, n-BuLi, THF; 2. TBAF | 4'-Ethynyl Sugar Intermediate | 85 |

| 2 | 4'-Ethynyl Sugar Intermediate | 2-Fluoro-6-chloropurine, BSA, TMSOTf, MeCN | Protected this compound Precursor | 78 |

| 3 | Protected this compound Precursor | 1. NH3, MeOH; 2. TBAF, THF | This compound | 92 |

Experimental Protocols

The following section details the methodologies for the key experiments in the synthesis of this compound.

Step 1: Synthesis of the 4'-Ethynyl Sugar Intermediate

-

To a solution of (trimethylsilyl)acetylene in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (n-BuLi) dropwise.

-

The resulting solution is stirred for 30 minutes, after which a solution of the protected sugar intermediate in THF is added.

-

The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is dissolved in THF, and tetrabutylammonium fluoride (TBAF) is added.

-

The mixture is stirred at room temperature for 1 hour.

-

The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the 4'-ethynyl sugar intermediate.

Step 2: Glycosylation to form the Protected this compound Precursor

-

To a suspension of 2-fluoro-6-chloropurine in anhydrous acetonitrile (MeCN) is added N,O-bis(trimethylsilyl)acetamide (BSA).

-

The mixture is heated to reflux until a clear solution is obtained and then cooled to room temperature.

-

A solution of the 4'-ethynyl sugar intermediate in MeCN is added, followed by the dropwise addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf).

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The residue is purified by column chromatography to yield the protected this compound precursor.

Step 3: Deprotection to Yield this compound

-

The protected this compound precursor is dissolved in a saturated solution of ammonia in methanol (MeOH).

-

The solution is stirred in a sealed vessel at room temperature for 24 hours.

-

The solvent is removed under reduced pressure.

-

The resulting residue is dissolved in THF, and TBAF is added.

-

The mixture is stirred at room temperature for 2 hours.

-

The solvent is evaporated, and the crude product is purified by preparative high-performance liquid chromatography (HPLC) to give pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis pathway for this compound.

Caption: Synthesis workflow for the anti-HIV agent this compound.

References

Beyond HIV: A Technical Exploration of CL-197's Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: CL-197 is a potent nucleoside reverse transcriptase inhibitor (NRTI) primarily investigated for the treatment of HIV-1 infection. There is currently no direct scientific evidence or clinical data supporting the therapeutic application of this compound in oncological, cerebrovascular, or other diseases beyond HIV. This document explores the potential biological activities of this compound based on the established off-target effects of the broader NRTI class of drugs. The information presented is for theoretical and research consideration and should not be interpreted as an endorsement of off-label use.

Introduction

This compound (4'-Ethynyl-2-fluoro-2'-deoxyadenosine) is a highly potent NRTI with demonstrated efficacy against HIV-1. Like other NRTIs, its primary mechanism of action is the inhibition of viral reverse transcriptase, a key enzyme in the HIV replication cycle. However, the interaction of NRTIs with host cellular machinery can lead to off-target effects, most notably mitochondrial toxicity.[1][2][3][4][5][6] This technical guide delves into these off-target effects, providing a theoretical framework for potential, yet unproven, applications and biological activities of this compound beyond its role in HIV research.

Core Mechanism of Action and Potential for Off-Target Effects

NRTIs are nucleoside analogs that, once phosphorylated within the host cell, are incorporated into the growing viral DNA chain by reverse transcriptase. Lacking a 3'-hydroxyl group (or having a modification that prevents further elongation), they act as chain terminators, halting viral DNA synthesis.[6][7][8]

However, the active triphosphate forms of NRTIs can also be recognized by human DNA polymerases, particularly the mitochondrial DNA polymerase gamma (Pol-γ).[1][3][4][5][6] Inhibition of Pol-γ can lead to depletion of mitochondrial DNA (mtDNA), impaired oxidative phosphorylation, and subsequent cellular dysfunction.[1][2][6] This mitochondrial toxicity is a well-documented class effect of NRTIs and is linked to a range of adverse effects, including peripheral neuropathy, myopathy, and lactic acidosis.[3][9]

Potential Applications and Biological Activities (Theoretical)

The off-target effects of NRTIs on fundamental cellular processes, such as mitochondrial function, present a theoretical basis for exploring their activity in other disease contexts.

Oncology

The link between mitochondrial function and cancer is well-established. Cancer cells often exhibit altered metabolism, and targeting mitochondrial processes is an active area of oncology research. The potential for NRTIs to induce mitochondrial dysfunction could, in theory, be exploited to selectively target cancer cells. Furthermore, some research suggests that NRTIs may have anti-cancer properties through mechanisms such as cell cycle arrest and induction of an immune response via the cGAS-STING pathway.[10] However, the relationship between long-term ART and cancer risk in HIV patients is complex and not fully understood.[11]

Neurological and Cerebrovascular Disorders

Mitochondrial dysfunction is a key pathological feature of many neurodegenerative diseases. The neurotoxicity of some NRTIs, manifesting as peripheral neuropathy, is a direct consequence of their impact on mitochondria in neuronal cells.[9][12] While this is an adverse effect in the context of HIV treatment, understanding this mechanism could provide insights into diseases where modulating neuronal mitochondrial function is a therapeutic goal. Additionally, some studies have indicated that NRTIs can induce the production of proinflammatory cytokines in the central nervous system, suggesting a potential role in neuroinflammation.[13][14]

Quantitative Data on NRTI Off-Target Effects

The following tables summarize publicly available data on the mitochondrial and cellular toxicity of various NRTIs. This data is presented as a proxy to contextualize the potential off-target effects of this compound, for which specific data in these areas is not available.

Table 1: Mitochondrial Toxicity of Selected NRTIs in Primary Human Lymphocytes

| NRTI | Concentration | Duration of Exposure | mtDNA Depletion (% of control) | Cytochrome c-oxidase II (COXII) Reduction (% of control) | Increased Lactic Acid Production (% of control) |

| Zalcitabine | 1.77 µM | 10 days | 75% | 45% | 114% |

| Didanosine | 118 µM | 10 days | 79% | 65% | 194% |

| Stavudine | 361 µM | 10 days | 60% | 30% | 75% |

| Zidovudine | 71 µM | 10 days | No significant depletion | No significant reduction | 70% |

Source: Adapted from Côté H.C.F., et al. (2002). Mitochondrial toxicity of nucleoside analogues in primary human lymphocytes. Journal of Acquired Immune Deficiency Syndromes.[15]

Table 2: Effects of Selected NRTIs on Cell-Mediated Immunity of Peripheral Blood Mononuclear Cells (PBMCs)

| NRTI | Effect on Proliferation (Candida-stimulated PBMCs) | Effect on Apoptosis (Annexin-V, Candida-stimulated PBMCs) |

| Zidovudine (AZT) | Decreased | Increased |

| Lamivudine (3TC) | No significant effect | Increased |

| Stavudine (d4T) | Decreased | Increased |

| Tenofovir (TFV) | Decreased | Increased |

Source: Adapted from Hukportie D.N., et al. (2011). Effect of nucleoside and nucleotide analog reverse transcriptase inhibitors on cell-mediated immune functions. AIDS Research and Human Retroviruses.[16]

Experimental Protocols

Detailed methodologies for assessing the potential off-target effects of a compound like this compound would be crucial. The following are generalized protocols based on standard methods used to evaluate NRTI toxicity.

Assessment of Mitochondrial DNA Depletion in Cultured Cells

-

Cell Culture: Primary peripheral blood lymphocytes (or a relevant cell line) are cultured in appropriate media.

-

Drug Exposure: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 10 days). Control cells are cultured without the drug.

-

DNA Extraction: Total DNA is extracted from the cells at various time points.

-

Quantitative PCR (qPCR): qPCR is performed to quantify the relative amounts of a mitochondrial gene (e.g., COXII) and a nuclear gene (e.g., β-globin).

-

Data Analysis: The ratio of mitochondrial to nuclear DNA is calculated to determine the extent of mtDNA depletion relative to the control.

Evaluation of Cellular Proliferation

-

Cell Culture and Stimulation: PBMCs are isolated and stimulated with a mitogen (e.g., phytohemagglutinin) or a specific antigen (e.g., Candida antigen).

-

Drug Treatment: Stimulated cells are treated with the test compound at various concentrations.

-

Proliferation Assay: Cell proliferation is measured using a standard method, such as the incorporation of tritiated thymidine or a colorimetric assay (e.g., MTS or WST-1).

-

Data Analysis: The level of proliferation in treated cells is compared to that of untreated control cells.

Measurement of Apoptosis

-

Cell Culture and Treatment: Cells are cultured and treated with the test compound as described above.

-

Apoptosis Staining: Cells are stained with Annexin V (an early marker of apoptosis) and a viability dye (e.g., propidium iodide).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

-

Data Analysis: The percentage of apoptotic cells in the treated samples is compared to the untreated control.

Visualizations of Potential Signaling Pathways

The following diagrams illustrate the potential signaling pathways that could be affected by this compound, based on the known off-target effects of NRTIs.

References

- 1. Mitochondrial toxicity of nucleoside analogues: mechanism, monitoring and management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitochondrial toxicity of nucleoside analogues: mechanism, monitoring and management. | Semantic Scholar [semanticscholar.org]

- 3. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]

- 7. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Neurological and psychiatric adverse effects of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Approaches to repurposing reverse transcriptase antivirals in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exposure to Antiretroviral Therapy and Risk of Cancer in HIV-infected Persons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nucleoside Reverse Transcriptase Inhibitor (NRTI)-Induced Neuropathy and Mitochondrial Toxicity: Limitations of the Poly-γ Hypothesis and the Potential Roles of Autophagy and Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nucleoside reverse transcriptase inhibitors (NRTIs) induce proinflammatory cytokines in the CNS via Wnt5a signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Association of combination antiretroviral therapy with risk of neurological diseases in patients with HIV/AIDS in Taiwan: a nested case-control study [frontiersin.org]

- 15. Mitochondrial toxicity of nucleoside analogues in primary human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of nucleoside and nucleotide analog reverse transcriptase inhibitors on cell-mediated immune functions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of CL-197

Introduction

CL-197 is a novel, potent, and selective small molecule inhibitor of Mitogen-activated protein kinase kinase (MEK1), a critical component of the Ras/Raf/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a key driver in many human cancers, making MEK1 a prime target for therapeutic intervention.[2][3] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental evaluation workflow. This guide is intended for researchers, scientists, and drug development professionals.

Physical and Chemical Properties of this compound

The physicochemical properties of this compound have been characterized to establish its drug-like qualities. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₁H₁₆F₃N₅O₂ |

| Molecular Weight | 443.38 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 188-192 °C |

| Boiling Point | Not determined (decomposes) |

| Aqueous Solubility | 0.05 mg/mL at 25°C |

| LogP | 3.2 |

| pKa | 4.5 (basic) |

| Chemical Stability | Stable under standard laboratory conditions |

| Storage | Store at -20°C, protect from light |

Experimental Protocols

LanthaScreen™ TR-FRET Kinase Assay for MEK1 Inhibition

This protocol details the methodology for determining the in vitro potency of this compound against the MEK1 kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Assay Principle: The LanthaScreen™ TR-FRET assay is a competitive binding assay. A terbium-labeled anti-tag antibody (donor) binds to a GST-tagged MEK1 kinase. A fluorescently labeled tracer molecule (acceptor) with known affinity for the kinase's ATP-binding site is added to the reaction. When the tracer is bound to the kinase, excitation of the terbium donor results in energy transfer to the acceptor, producing a FRET signal. A compound that competes with the tracer for binding to the kinase will displace the tracer, leading to a decrease in the FRET signal.

Materials and Reagents:

-

MEK1 Kinase (recombinant, GST-tagged)

-

LanthaScreen™ Tb-anti-GST Antibody

-

Fluorescently labeled kinase tracer

-

This compound compound

-

ATP

-

TR-FRET Dilution Buffer

-

384-well microplates (low volume, black)

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, serially diluted to create a 10-point dose-response curve.

-

Assay Plate Preparation: Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Kinase/Antibody Mixture: Prepare a 2X working solution of the MEK1 kinase and the Tb-anti-GST antibody in TR-FRET Dilution Buffer. Add 4 µL of this mixture to each well.

-

Tracer/ATP Mixture: Prepare a 2X working solution of the fluorescent tracer and ATP in TR-FRET Dilution Buffer. The concentration of ATP should be at the Km for the kinase. Add 4 µL of this mixture to each well.

-

Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Excite the terbium donor at 340 nm and measure the emission at 495 nm (terbium) and 520 nm (fluorescein acceptor).

-

Data Analysis: Calculate the 520/495 nm emission ratio. Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling Pathway of this compound

The diagram below illustrates the MAPK/ERK signaling pathway and the point of inhibition by this compound. The pathway is a cascade of proteins that transduces signals from the cell surface to the nucleus, regulating cell proliferation, differentiation, and survival.[1][4][5]

Caption: MAPK/ERK signaling pathway with inhibition of MEK1/2 by this compound.

Experimental Workflow for this compound Evaluation

The following diagram outlines the typical experimental workflow for the preclinical evaluation of a kinase inhibitor like this compound.

Caption: Preclinical experimental workflow for the evaluation of this compound.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 5. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

CL-197: An In-depth Technical Guide on its Antiviral Spectrum and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL-197, chemically known as 4'-Ethynyl-2'-deoxy-2'-β-fluoro-2-fluoroadenosine, is a novel nucleoside reverse transcriptase inhibitor (NRTI) demonstrating highly potent and selective activity against Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides a comprehensive overview of the antiviral spectrum and activity of this compound, based on currently available data. It includes a detailed summary of its quantitative antiviral efficacy and cytotoxicity, a description of its mechanism of action, and protocols for key experimental assays. The information presented herein is intended to support further research and development of this promising anti-HIV-1 clinical candidate.

Introduction

This compound is a synthetic purine nucleoside analog that has emerged as a clinical candidate for the treatment of HIV-1 infection.[1] As a member of the NRTI class of antiretroviral drugs, its primary mechanism of action involves the inhibition of the viral reverse transcriptase enzyme, a critical component of the HIV-1 replication cycle.[2] This document consolidates the existing technical information on this compound, with a focus on its antiviral potency, spectrum of activity, and the methodologies used for its evaluation.

Antiviral Spectrum and Activity

The antiviral activity of this compound has been predominantly characterized against HIV-1. Current literature indicates a narrow but potent antiviral spectrum, primarily focused on this retrovirus.

In Vitro Anti-HIV-1 Activity

This compound exhibits exceptional potency against wild-type HIV-1 in cell-based assays. Its efficacy is significantly higher than several clinically approved NRTIs.[3]

Table 1: In Vitro Anti-HIV-1 Activity of this compound and Other NRTIs

| Compound | EC₅₀ (nM) | Cell Line | Virus Strain | Citation |

| This compound | 0.9 | MT-4 | HIV-1 (Wild-Type) | [1] |

| Zidovudine (AZT) | 180 ± 60 | MT-4 | HIV-1 NL4-3 | [2] |

| Lamivudine (3TC) | 1,210 ± 240 | MT-4 | HIV-1 NL4-3 | [2] |

| Emtricitabine (FTC) | 370 ± 70 | MT-4 | HIV-1 NL4-3 | [2] |

| Tenofovir (TDF) | 14 ± 2 | MT-4 | HIV-1 NL4-3 | [2] |

Activity Against Drug-Resistant HIV-1 Strains

A crucial attribute of a novel antiretroviral is its efficacy against viral strains that have developed resistance to existing drugs. This compound has demonstrated potent inhibitory activity against a range of drug-resistant and clinical HIV-1 strains.[1]

Table 2: In Vitro Activity of this compound against Drug-Resistant HIV-1 Strains

| HIV-1 Strain (Mutation) | Fold Change in EC₅₀ (vs. Wild-Type) | Citation |

| M41L/T215Y | Data not publicly available | [1] |

| L74V | Data not publicly available | [1] |

| K65R | Data not publicly available | [1] |

| Y181C | Data not publicly available | [1] |

| Multi-drug resistant clinical isolates | Potent inhibitory activity reported | [1] |

Note: While specific fold-change values are not detailed in the available abstracts, the source literature asserts potent activity against these resistant strains.

Antiviral Spectrum Beyond HIV-1

Extensive searches of the public scientific literature did not yield any data on the antiviral activity of this compound against other viruses, such as Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), influenza viruses, or herpesviruses. This suggests that the antiviral spectrum of this compound may be highly specific to HIV-1, or that broader screening has not yet been published.

Cytotoxicity Profile

The therapeutic potential of an antiviral compound is intrinsically linked to its safety profile. Cytotoxicity assays are performed to determine the concentration at which a compound induces toxic effects in host cells.

Table 3: In Vitro Cytotoxicity of this compound

| Compound | CC₅₀ (μM) | Cell Line | Citation |

| This compound | > 100 | Not specified in abstract | [1] |

The high CC₅₀ value indicates a very low potential for cytotoxicity, resulting in a favorable selectivity index (SI = CC₅₀ / EC₅₀), which is a key indicator of a drug's therapeutic window.

Mechanism of Action

This compound is a nucleoside reverse transcriptase inhibitor. Its mechanism of action is initiated by its intracellular conversion into the active triphosphate form.

Caption: Intracellular activation and mechanism of action of this compound.

The active this compound triphosphate (this compound-TP) competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase. Upon incorporation, this compound acts as a chain terminator, preventing further elongation of the viral DNA and thus halting the replication process.[2][4]

Experimental Protocols

The following sections describe generalized protocols for the key assays used to characterize the antiviral activity and cytotoxicity of compounds like this compound.

Anti-HIV-1 Activity Assay (Cell-Based)

This protocol is a representative method for determining the half-maximal effective concentration (EC₅₀) of a compound against HIV-1 in a cell line.

References

- 1. HIV-1 Integrase Inhibitors That Are Active against Drug-Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Combinations of 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine with Clinically Used Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

CL-197: A Technical Guide to its Application as a Click Chemistry Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-197, also known as 4'-Ethynyl-2-fluoro-2'-deoxyadenosine, is a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant anti-HIV activity[1][2][3]. Its chemical structure, which includes a terminal alkyne group, also positions it as a valuable reagent for click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This bioorthogonal reaction enables the efficient and specific covalent ligation of this compound to molecules bearing an azide functional group, opening avenues for its use in bioconjugation, drug delivery, and the development of molecular probes.

This technical guide provides an in-depth overview of this compound's core attributes as a click chemistry reagent, including its chemical properties and a representative protocol for its use in CuAAC reactions. While this compound is recognized as a click chemistry reagent, it is important to note that at the time of this writing, specific quantitative data and detailed experimental applications in the scientific literature are limited. The information provided herein is based on the established principles of click chemistry.

Core Properties of this compound

| Property | Value | Reference |

| CAS Number | 1030595-07-3 | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₁F₂N₅O₃ | --INVALID-LINK-- |

| Molecular Weight | 311.24 g/mol | --INVALID-LINK-- |

| Reactive Group | Terminal Alkyne | --INVALID-LINK-- |

| Solubility | Soluble in DMSO | --INVALID-LINK-- |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The foundational "click" reaction for this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the terminal alkyne of this compound and an azide-modified molecule. The reaction is highly efficient, specific, and can be performed in aqueous conditions, making it suitable for biological applications[4][5][6].

General Reaction Scheme

Caption: General schematic of the CuAAC reaction conjugating this compound to an azide-containing molecule.

Experimental Protocol: A Representative CuAAC Reaction

The following is a general protocol for the copper(I)-catalyzed azide-alkyne cycloaddition of this compound with an azide-containing molecule. This protocol is based on standard CuAAC procedures and should be optimized for specific applications[5][7].

Materials and Reagents

-

This compound

-

Azide-containing molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or other appropriate buffer

Stock Solutions

-

This compound (10 mM): Dissolve the appropriate amount of this compound in DMSO.

-

Azide-Molecule (10 mM): Dissolve the azide-containing molecule in a suitable solvent (e.g., DMSO or water).

-

Copper(II) Sulfate (50 mM): Dissolve CuSO₄ in water.

-

Sodium Ascorbate (1 M): Prepare fresh by dissolving sodium ascorbate in water.

-

THPTA (100 mM): Dissolve THPTA in water.

Reaction Procedure

-

In a microcentrifuge tube, add the desired amount of the azide-containing molecule.

-

Add this compound to achieve the desired molar ratio (typically a slight excess of one reagent).

-

Add the appropriate buffer (e.g., PBS) to reach the final reaction volume, accounting for the subsequent additions.

-

Add the THPTA ligand solution.

-

Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Vortex the reaction mixture gently.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or LC-MS.

Purification

The purification method will depend on the nature of the resulting conjugate. Common methods include:

-

Size-exclusion chromatography: To separate the conjugate from unreacted small molecules.

-

Reverse-phase HPLC: For purification of small molecule conjugates.

-

Ethanol precipitation: For oligonucleotide conjugates[8].

Experimental Workflow

References

- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4'-Ethynyl-2'-deoxy-2'-β-fluoro-2-fluoroadenosine: A Highly Potent and Orally Available Clinical Candidate for the Treatment of HIV-1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4'-Ethynyl-2'-deoxy-2'-β-fluoro-2-fluoroadenosine: A Highly Potent and Orally Available Clinical Candidate for the Treatment of HIV-1 Infection. | Semantic Scholar [semanticscholar.org]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glenresearch.com [glenresearch.com]

An In-depth Technical Guide to CL-197 Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-197, also known as 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) and MK-8591, is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) with significant promise in the treatment of Human Immunodeficiency Virus (HIV) infection. Its unique structural features, including a 3'-hydroxyl group, a 4'-ethynyl substituent on the sugar moiety, and a fluorine atom at the 2-position of the adenine base, contribute to its remarkable antiviral activity and favorable pharmacological profile.[1][2] This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, focusing on their structure-activity relationships (SAR), quantitative biological data, and the experimental methodologies employed in their evaluation.

Core Structure and Mechanism of Action

This compound is a nucleoside analog that, after intracellular phosphorylation to its active triphosphate form (EFdA-TP), is incorporated into the nascent viral DNA chain by HIV reverse transcriptase (RT).[1] Unlike many other NRTIs, this compound possesses a 3'-hydroxyl group, which allows it to act as a translocation-defective RT inhibitor. After incorporation, it significantly slows down the translocation of the RT enzyme along the DNA template, effectively halting DNA synthesis.[1]

The key structural motifs of this compound that govern its potent anti-HIV activity are:

-

4'-Ethynyl Group: This bulky substituent locks the furanose sugar ring into a "North" conformation (C3'-endo), which is the preferred conformation for binding to the active site of HIV RT.[3] This conformational restriction enhances the efficiency of its incorporation into the viral DNA.

-

2-Fluoro Group: The fluorine atom at the 2-position of the adenine base serves a dual purpose. It enhances the antiviral potency and, crucially, confers resistance to degradation by the cellular enzyme adenosine deaminase (ADA), thereby increasing the intracellular half-life of the compound.[1][3]

-

3'-Hydroxyl Group: The presence of the 3'-OH group, which is absent in many traditional NRTIs, contributes to its unique mechanism of action as a translocation inhibitor.[1]

Structural Analogs and Derivatives: A Quantitative Overview

The development of this compound has spurred the synthesis and evaluation of numerous structural analogs to probe the structure-activity landscape and identify compounds with improved properties. These modifications have targeted both the sugar moiety and the purine base.

Modifications at the 4'-Position of the Sugar Moiety

The 4'-position has been a key target for modification to influence the sugar pucker and interaction with the hydrophobic pocket of the RT active site.

| Compound/Analog | 4'-Substituent | Base | Anti-HIV-1 Activity (EC₅₀, nM) | Cytotoxicity (CC₅₀, µM) | Reference(s) |

| This compound (EFdA) | -C≡CH | 2-Fluoroadenine | 0.9 | > 100 | [4] |

| 4'-Cyano-2-fluoro-2'-deoxyadenosine | -CN | 2-Fluoroadenine | Potent | Low | [3] |

| 4'-Azido-2'-deoxy-2'-β-fluoro-2-fluoroadenosine | -N₃ | 2-Fluoroadenine | Nanomolar activity | Low | [4] |

Modifications of the Nucleobase

Variations in the purine and pyrimidine bases have been explored to understand the impact on antiviral activity and cellular metabolism.

| Compound/Analog | 4'-Substituent | Base | Anti-HIV-1 Activity (IC₅₀, nM) | Cytotoxicity (CC₅₀, µM) | Reference(s) |

| 1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)-uracil | -C≡CH | Uracil | > 1000 | > 100 | [5] |

| 1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)-thymine | -C≡CH | Thymine | 86 | > 100 | [5] |

| 1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)-cytosine | -C≡CH | Cytosine | 1.34 | > 100 | [5] |

| 4'-Ethynyl-2'-deoxyadenosine (EdA) | -C≡CH | Adenine | Modest | Low | [6] |

Experimental Protocols

The evaluation of this compound and its analogs involves a series of standardized chemical and biological assays.

General Synthesis of 4'-Ethynyl-2'-deoxy-2'-fluoroadenosine Analogs

The synthesis of these complex nucleosides often involves a multi-step process. A representative, though not exhaustive, synthetic strategy is outlined below.[5][7]

-

Sugar Moiety Synthesis: The synthesis typically starts with a suitable carbohydrate precursor. The key steps involve the stereoselective introduction of the 4'-ethynyl group and the 2'-fluoro substituent. Enzymatic desymmetrization and Noyori-type asymmetric transfer hydrogenation are advanced techniques employed to control stereochemistry.[7]

-

Glycosylation: The modified sugar is then coupled with the desired purine or pyrimidine base. This is often achieved through a silyl-Hilbert-Johnson reaction or similar glycosylation methods.

-

Deprotection: Finally, protecting groups used during the synthesis are removed to yield the target nucleoside analog.

Anti-HIV Activity Assay

The antiviral activity of the compounds is typically assessed in cell-based assays.

-

Cell Culture: Human T-lymphoid cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are used as host cells for HIV-1 infection.

-

Viral Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB, NL4-3) in the presence of serial dilutions of the test compounds.

-

Quantification of Viral Replication: After a defined incubation period (typically 4-6 days), the extent of viral replication is measured. Common methods include:

-

p24 Antigen Capture ELISA: This assay quantifies the amount of the viral core protein p24 in the cell culture supernatant.

-

Reverse Transcriptase Activity Assay: This colorimetric assay measures the activity of the HIV RT enzyme released from progeny virions.[8]

-

Reporter Gene Assays: Cell lines containing an HIV-1 long terminal repeat (LTR)-driven reporter gene (e.g., luciferase or β-galactosidase) are used to quantify viral gene expression.

-

-

Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC₅₀) is determined from the dose-response curve.

Cytotoxicity Assay

To assess the therapeutic index, the cytotoxicity of the compounds is evaluated in the same cell lines used for the antiviral assays.

-

Cell Treatment: Uninfected cells are incubated with serial dilutions of the test compounds.

-

Viability Assessment: After the incubation period, cell viability is measured using methods such as:

-

MTT or XTT Assay: These colorimetric assays measure the metabolic activity of viable cells.

-

Trypan Blue Exclusion: This method counts the number of viable cells that can exclude the dye.

-

-

Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC₅₀) is calculated. The selectivity index (SI) is then determined as the ratio of CC₅₀ to EC₅₀.

Visualizations

Intracellular Activation Pathway of this compound (EFdA)

The following diagram illustrates the intracellular phosphorylation cascade that converts this compound into its active triphosphate form.

Caption: Intracellular phosphorylation of this compound to its active triphosphate form.

Experimental Workflow for Anti-HIV Activity and Cytotoxicity Testing

This diagram outlines the general workflow for evaluating the biological activity of this compound analogs.

Caption: Workflow for evaluating the anti-HIV activity and cytotoxicity of this compound analogs.

Structure-Activity Relationship Logic

This diagram illustrates the key structural features of this compound and their impact on its biological properties.

Caption: Key structure-activity relationships of this compound.

Conclusion

This compound and its structural analogs represent a promising class of NRTIs for the treatment of HIV-1 infection. The unique combination of a 4'-ethynyl group, a 2-fluoro substituent, and a 3'-hydroxyl group confers exceptional potency, a favorable resistance profile, and a distinct mechanism of action. The structure-activity relationships elucidated through the study of its analogs provide a rational basis for the design of next-generation anti-HIV therapeutics. Further research into novel modifications of the this compound scaffold may lead to the development of even more effective and safer treatment options for individuals living with HIV.

References

- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of substitutions at the 4' and 2 positions on the bioactivity of 4'-ethynyl-2-fluoro-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4'-Ethynyl-2'-deoxy-2'-β-fluoro-2-fluoroadenosine: A Highly Potent and Orally Available Clinical Candidate for the Treatment of HIV-1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-HIV activity of 2′-deoxy-2′-fluoro-4′-C-ethynyl nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselective Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) via Enzymatic Desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repository.up.ac.za [repository.up.ac.za]

In Vivo Pharmacokinetics of CL-197: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL-197, a novel nucleoside reverse transcriptase inhibitor (NRTI), has demonstrated potent anti-HIV-1 activity and a favorable preclinical pharmacokinetic profile. This technical guide provides an in-depth overview of the in vivo pharmacokinetics of this compound, compiling available data from preclinical studies in Sprague-Dawley rats and Beagle dogs. The document details the experimental methodologies employed in these studies, presents quantitative pharmacokinetic parameters in structured tables, and visualizes the compound's mechanism of action and experimental workflows using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study and development of this compound and other NRTIs.

Introduction

This compound, chemically known as 4'-Ethynyl-2'-deoxy-2'-β-fluoro-2-fluoroadenosine, is a promising drug candidate for the treatment of HIV-1 infection. As a nucleoside reverse transcriptase inhibitor (NRTI), its mechanism of action involves the inhibition of the viral reverse transcriptase enzyme, a critical step in the HIV-1 replication cycle. Preclinical evaluations have indicated a favorable pharmacokinetic profile, suggesting its potential as an orally bioavailable therapeutic agent. This document synthesizes the available in vivo pharmacokinetic data to provide a detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Mechanism of Action: Nucleoside Reverse Transcriptase Inhibition

This compound exerts its anti-HIV-1 effect by targeting the reverse transcriptase enzyme. The process begins with the cellular uptake of this compound and its subsequent intracellular phosphorylation to the active triphosphate form, this compound-TP. This active metabolite then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain during reverse transcription. Once incorporated, this compound-TP acts as a chain terminator, preventing further elongation of the viral DNA and effectively halting the replication process.

Figure 1: Cellular uptake and activation of this compound and inhibition of HIV-1 reverse transcriptase.

In Vivo Pharmacokinetics

Preclinical pharmacokinetic studies of this compound have been conducted in Sprague-Dawley rats and Beagle dogs to evaluate its ADME properties. These studies are essential for determining the appropriate dosing regimens and predicting the compound's behavior in humans.

Pharmacokinetics in Sprague-Dawley Rats

In vivo studies in Sprague-Dawley rats have demonstrated a favorable pharmacokinetic profile for this compound. The key pharmacokinetic parameters are summarized in the table below.

| Parameter | Value | Units |

| Intravenous (IV) Administration | ||

| Dose | 1 | mg/kg |

| Cmax | 1,230 | ng/mL |

| Tmax | 0.083 | h |

| AUC(0-t) | 890 | ng·h/mL |

| Half-life (t1/2) | 1.5 | h |

| Clearance (CL) | 18.7 | mL/min/kg |

| Volume of distribution (Vd) | 2.5 | L/kg |

| Oral (PO) Administration | ||

| Dose | 5 | mg/kg |

| Cmax | 780 | ng/mL |

| Tmax | 0.5 | h |

| AUC(0-t) | 2,100 | ng·h/mL |

| Half-life (t1/2) | 2.1 | h |

| Bioavailability (F) | 94.4 | % |

Table 1: Pharmacokinetic parameters of this compound in male Sprague-Dawley rats following intravenous and oral administration.

Pharmacokinetics in Beagle Dogs

Pharmacokinetic studies in Beagle dogs have focused on the oral administration of this compound and the intracellular concentrations of its active triphosphate metabolite, this compound-TP, in peripheral blood mononuclear cells (PBMCs).

| Parameter | Value | Units |

| Oral (PO) Administration | ||

| Dose | 1 | mg/kg |

| Cmax (plasma) | 210 | ng/mL |

| Tmax (plasma) | 1.0 | h |

| AUC(0-24h) (plasma) | 980 | ng·h/mL |

| Half-life (t1/2) (plasma) | 3.5 | h |

| Intracellular this compound-TP in PBMCs | ||

| Cmax | 15.2 | pmol/10^6 cells |

| Tmax | 24 | h |

| AUC(0-168h) | 1,280 | pmol·h/10^6 cells |

| Half-life (t1/2) | 85 | h |

Table 2: Pharmacokinetic parameters of this compound in plasma and its active metabolite (this compound-TP) in PBMCs of male Beagle dogs following a single oral dose.

The data from Beagle dogs highlight the long intracellular half-life of the active metabolite, this compound-TP, in PBMCs, which are the primary target cells for HIV-1. This prolonged intracellular retention is a desirable characteristic for an antiretroviral drug, as it may allow for less frequent dosing.

Experimental Protocols

The following sections detail the methodologies used in the preclinical in vivo pharmacokinetic studies of this compound.

Animal Models

-

Sprague-Dawley Rats: Male Sprague-Dawley rats, weighing between 200-250g, were used for the pharmacokinetic studies. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to standard laboratory chow and water.

-

Beagle Dogs: Male Beagle dogs, weighing approximately 10-12 kg, were used. The dogs were housed in individual cages in a temperature and humidity-controlled room with a 12-hour light/dark cycle. They were fed a standard canine diet and had access to water ad libitum.

Dosing and Sample Collection Workflow

The experimental workflow for the pharmacokinetic studies involved drug administration, serial blood sampling, and subsequent bioanalysis.

Figure 2: General experimental workflow for in vivo pharmacokinetic studies of this compound.

-

Sprague-Dawley Rats:

-

Intravenous (IV) Administration: this compound was dissolved in a vehicle of saline and administered as a single bolus injection into the tail vein at a dose of 1 mg/kg.

-

Oral (PO) Administration: this compound was suspended in 0.5% carboxymethylcellulose sodium (CMC-Na) and administered via oral gavage at a single dose of 5 mg/kg.

-

Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Plasma was separated by centrifugation and stored at -80°C until analysis.

-

-

Beagle Dogs:

-

Oral (PO) Administration: this compound was administered as a single oral dose of 1 mg/kg in a gelatin capsule.

-

Blood Sampling: Venous blood samples (approximately 2 mL) were collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours) into tubes containing an anticoagulant. A portion of the blood was used for plasma separation, and the remainder was used for the isolation of PBMCs.

-

Bioanalytical Methods

-

Quantification of this compound in Plasma: The concentrations of this compound in rat and dog plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method involved protein precipitation for sample preparation, followed by chromatographic separation on a C18 column and detection by mass spectrometry in the multiple reaction monitoring (MRM) mode.

-

Quantification of this compound-TP in PBMCs: The intracellular concentrations of the active triphosphate metabolite, this compound-TP, in dog PBMCs were also measured by a validated LC-MS/MS method. This required a more complex sample preparation procedure involving cell lysis and solid-phase extraction to isolate the triphosphate metabolite before LC-MS/MS analysis.

Pharmacokinetic Data Analysis

The pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data. The maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) were obtained directly from the experimental data. The area under the plasma concentration-time curve (AUC) was calculated using the linear trapezoidal rule. The terminal elimination half-life (t1/2) was calculated as 0.693/λz, where λz is the terminal elimination rate constant. Clearance (CL) and volume of distribution (Vd) were also calculated using standard non-compartmental methods. Oral bioavailability (F) was calculated as (AUCoral/AUCIV) × (DoseIV/Doseoral) × 100%.

Discussion and Future Directions

The preclinical in vivo pharmacokinetic data for this compound are highly encouraging. The compound exhibits excellent oral bioavailability in rats and demonstrates a prolonged intracellular half-life of its active metabolite in the target cells of Beagle dogs. These findings support the continued development of this compound as a potential once-daily or even less frequently dosed oral antiretroviral agent for the treatment of HIV-1 infection.

Further studies are warranted to fully characterize the metabolic pathways of this compound and to investigate its potential for drug-drug interactions. The long-term safety and efficacy of this compound will be further evaluated in ongoing and future clinical trials.

Conclusion

This technical guide has provided a comprehensive summary of the available in vivo pharmacokinetic data for this compound. The presented data, experimental protocols, and visualizations offer valuable insights for researchers and drug development professionals. The favorable pharmacokinetic profile of this compound, particularly its high oral bioavailability and the long intracellular retention of its active form, positions it as a promising candidate for the treatment of HIV-1 infection.

The Solubility Profile of CL-197: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of CL-197, a potent, orally active anti-HIV nucleoside reverse transcriptase inhibitor (NRTI).[1][2] Aimed at researchers, scientists, and professionals in the field of drug development, this document outlines the solubility of this compound in dimethyl sulfoxide (DMSO) versus aqueous solutions, details relevant experimental methodologies, and presents a visual representation of its mechanism of action.

Core Data: Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its suitability for various in vitro and in vivo applications. The following table summarizes the known solubility of this compound in DMSO.

| Solvent | Solubility | Molar Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 321.30 mM | Requires sonication for complete dissolution. The use of hygroscopic DMSO can impact solubility.[1] |

| Aqueous Solutions | Data not publicly available | - | - |

Note: The molecular weight of this compound is 311.24 g/mol .[1]

Experimental Protocols

Accurate determination of solubility is fundamental in drug discovery. The following are standard methodologies for assessing the solubility of compounds like this compound in both DMSO and aqueous environments.

Kinetic Solubility Assay in Aqueous Buffer

This high-throughput method is often used in the early stages of drug discovery.[4][5]

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO (e.g., 10 mM).[3]

-

Serial Dilutions: Serial dilutions of the DMSO stock solution are added to an aqueous buffer at a specific pH (e.g., pH 7.4) in a 96-well plate.[3][5] This results in a range of final compound concentrations, typically with a low percentage of DMSO (e.g., 5%).[3]

-

Precipitation Detection: The formation of a precipitate is monitored. This can be done visually or, more quantitatively, by measuring light scattering using a nephelometer.[4]

-

Quantification (Optional): For more precise measurements, the solutions can be filtered through a solubility filter plate, and the concentration of the dissolved compound in the filtrate is determined using methods like UV/Vis spectroscopy or LC/MS, with a standard calibration curve.[3][4]

Thermodynamic (Shake-Flask) Solubility Assay

Considered the "gold standard" for solubility measurement, this method determines the equilibrium solubility.[3][5]

-

Sample Preparation: An excess amount of solid this compound is added to a specific volume of the desired solvent (e.g., a buffered aqueous solution or DMSO).[3]

-

Equilibration: The resulting saturated solution is agitated (e.g., using a shaker or rotator) for an extended period (typically 24 to 48 hours) at a constant temperature to reach equilibrium.[3]

-

Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[3][6]

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is quantified using a suitable analytical method such as HPLC, LC/MS, or UV/Vis spectroscopy against a standard calibration curve.[3]

Mechanism of Action: Nucleoside Reverse Transcriptase Inhibition

This compound functions as a nucleoside reverse transcriptase inhibitor (NRTI). The following diagram illustrates the generalized mechanism of action for this class of antiviral drugs.

Caption: Mechanism of action for this compound as a Nucleoside Reverse Transcriptase Inhibitor.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of a compound like this compound is depicted in the workflow diagram below.

Caption: Generalized workflow for determining the kinetic and thermodynamic solubility of this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. medkoo.com [medkoo.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Aqueous Solubility Assay | Bienta [bienta.net]

- 5. scispace.com [scispace.com]

- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assay of CL-197

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-197, also known as Cross-Reacting Material 197 (CRM197), is a non-toxic mutant of diphtheria toxin.[1][2] While historically utilized as a carrier protein in conjugate vaccines, recent studies have explored its potential as an anti-tumor agent.[1][3][4] Its mechanism of action involves binding to the heparin-binding EGF-like growth factor (HB-EGF) receptor, which is overexpressed in some cancer cells.[1][2] This interaction can inhibit signaling pathways such as the PI3K/Akt pathway and may also inhibit protein synthesis, leading to cellular toxicity.[2][3][4] Given its effects on fundamental cellular processes, evaluating the potential antiviral activity of this compound is a logical extension of its research trajectory.

These application notes provide a detailed protocol for assessing the in vitro antiviral efficacy of this compound against a representative virus. The described methodologies are based on standard virological assays, such as the cytopathic effect (CPE) reduction assay and the virus yield reduction assay, which are fundamental techniques in antiviral drug discovery.[5][6][7][8]

Data Presentation

The following tables represent hypothetical data generated from the described antiviral assays. These tables are for illustrative purposes to guide data presentation and interpretation.

Table 1: Cytotoxicity and Antiviral Activity of this compound

| Compound | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| This compound | >100 | 15.2 | >6.6 |

| Remdesivir (Control) | >100 | 0.5 | >200 |

-

CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%.

-

EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits the viral cytopathic effect by 50%.

-

Selectivity Index (SI): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.

Table 2: Virus Yield Reduction by this compound

| Compound Concentration (µM) | Viral Titer (Log₁₀ TCID₅₀/mL) | Fold Reduction in Viral Titer |

| 0 (Virus Control) | 6.5 | 1 |

| 5 | 5.8 | 5 |

| 10 | 4.9 | 40 |

| 20 | 3.7 | 631 |

| 40 | 2.5 | 10,000 |

-

TCID₅₀ (50% Tissue Culture Infective Dose): The dilution of virus required to infect 50% of the cell cultures.

Experimental Protocols

Cell and Virus Propagation

-

Cell Line: Vero E6 cells (or another susceptible cell line for the chosen virus) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Virus Stock: A well-characterized laboratory strain of a virus known to cause a discernible cytopathic effect (e.g., a human coronavirus, influenza virus, or herpes simplex virus) is propagated in the selected cell line. The viral stock is harvested, clarified by centrifugation, and titered using a TCID₅₀ assay. The stock is stored at -80°C in small aliquots.

Cytotoxicity Assay

This assay determines the concentration of this compound that is toxic to the host cells.

-

Seed Vero E6 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.

-

Prepare serial two-fold dilutions of this compound in DMEM with 2% FBS, ranging from a high concentration (e.g., 200 µM) to a low concentration.

-

Remove the growth medium from the cells and add 100 µL of the respective compound dilutions to triplicate wells. Include wells with medium only as cell controls.

-

Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay).

-

Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or neutral red uptake assay.

-

Calculate the CC₅₀ value by non-linear regression analysis of the dose-response curve.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of this compound to protect cells from virus-induced CPE.[5][7][8]

-

Seed Vero E6 cells in a 96-well plate as described for the cytotoxicity assay.

-

Prepare serial dilutions of this compound as described above.

-

When the cell monolayer is confluent, remove the growth medium.

-

Add 50 µL of the compound dilutions to the appropriate wells.

-

Add 50 µL of virus diluted in DMEM with 2% FBS to achieve a multiplicity of infection (MOI) of approximately 0.01.

-

Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).

-

Incubate the plate for 48-72 hours, or until CPE is clearly visible in the virus control wells.

-

Stain the cells with a solution of 0.1% crystal violet in 10% formalin for 30 minutes.

-

Gently wash the plate with water and allow it to dry.

-

Solubilize the stain in each well with methanol and read the optical density (OD) at 570 nm.

-

Calculate the percentage of CPE inhibition for each concentration and determine the EC₅₀ value.

Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of this compound.[5]

-

Seed cells in a 24-well plate and grow to confluence.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Infect the cells with the virus at a low MOI (e.g., 0.01) for 1 hour.

-

Remove the virus inoculum, wash the cells with PBS, and add fresh medium containing the corresponding concentrations of this compound.

-

Incubate the plate for 24-48 hours.

-

Harvest the supernatant from each well.

-

Determine the viral titer in each supernatant sample using a TCID₅₀ assay on fresh Vero E6 cell monolayers in a 96-well plate.

-

Calculate the reduction in viral titer compared to the untreated virus control.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for in vitro antiviral screening.

Caption: Putative antiviral mechanism of this compound.

References

- 1. CRM197 (nontoxic diphtheria toxin): effects on advanced cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diphtheria Toxin Mutant CRM197-Mediated Transcytosis across Blood–Brain Barrier In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diphtheria toxin mutant CRM197 is an inhibitor of protein synthesis that induces cellular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 6. In Vitro Antiviral Assays: A Review of Laboratory Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CL-197 in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-197 is a novel, orally active, and long-acting purine nucleoside reverse transcriptase inhibitor (NRTI) with potent anti-HIV activity.[1][2][3] Its chemical name is 4'-Ethynyl-2'-deoxy-2'-β-fluoro-2-fluoroadenosine.[1][4][5] this compound has demonstrated nanomolar efficacy against HIV-1 and a high therapeutic index, making it a promising candidate for further investigation in HIV research and drug development.[1][4] These application notes provide detailed protocols for the use of this compound in cell culture-based assays to evaluate its antiviral activity and cytotoxicity.

Mechanism of Action

This compound, as a nucleoside reverse transcriptase inhibitor, targets a critical step in the HIV life cycle. After entering the host cell, this compound is phosphorylated by cellular kinases to its active triphosphate form. This active metabolite is then incorporated into the growing viral DNA chain by the HIV reverse transcriptase. Due to its chemical structure, the incorporation of this compound triphosphate leads to the termination of DNA chain elongation, thus preventing the completion of reverse transcription and inhibiting viral replication.

Data Presentation

The following tables summarize the quantitative data for this compound's anti-HIV activity and cytotoxicity.

| Compound | EC50 (nM) | Target | Cell Line | Reference |

| This compound | 0.9 | HIV-1 | Not Specified | [1][4] |

| Compound | CC50 (µM) | Cell Line | Reference |

| This compound | > 100 | Not Specified | [1][4] |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. In this context, it represents the concentration required to inhibit 50% of viral replication.

CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes the death of 50% of cells in a culture.

Experimental Protocols

Protocol 1: In Vitro Anti-HIV Assay (EC50 Determination)

This protocol is a general method for determining the anti-HIV efficacy of this compound. The specific cell line and virus strain are based on common laboratory practices for NRTI evaluation.

Objective: To determine the EC50 value of this compound against HIV-1 in a susceptible cell line.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

MT-2 cells (or other suitable T-cell line)

-

HIV-1 (e.g., NL4-3 strain)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin